2-Methyl-2-(trifluoroacetamido)propanoic acid
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Overview
Description
2-Methyl-2-(trifluoroacetamido)propanoic acid is a fluorinated amino acid with the molecular formula C6H8F3NO3 and a molecular weight of 199.13 g/mol . It is commonly used as a building block for peptides and peptidomimetics. The compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methylpropanoic acid+trifluoroacetic anhydride→2-Methyl-2-(trifluoroacetamido)propanoic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
Scientific Research Applications
2-Methyl-2-(trifluoroacetamido)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoroacetamido)propanoic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoroacetamido group can interact with various molecular targets and pathways, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar in structure but with different functional groups.
2-Methyl-N-(trifluoroacetyl)alanine: Another fluorinated amino acid with comparable properties.
Uniqueness
2-Methyl-2-(trifluoroacetamido)propanoic acid is unique due to its specific trifluoroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring fluorinated compounds .
Properties
IUPAC Name |
2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCAOHCOZDCCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307557 |
Source
|
Record name | 2-trifluoroacetylamino-isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2707-93-9 |
Source
|
Record name | NSC192721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-trifluoroacetylamino-isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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